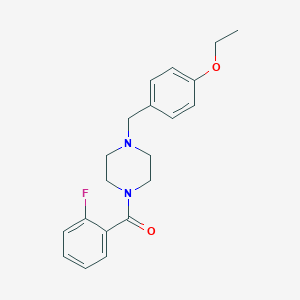![molecular formula C27H30N2O4 B248515 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine, also known as BMBP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation and angiogenesis. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its cardiovascular effects, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is believed to exert its vasodilatory effects by relaxing the smooth muscle cells in blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular effects, it has also been found to have anti-inflammatory properties. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is its potential as a therapeutic agent for the treatment of cancer and cardiovascular diseases. However, there are also some limitations to its use in lab experiments. One of the main limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of more potent analogs of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine with improved anti-cancer and cardiovascular effects. Another area of research is the investigation of the potential use of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in humans, which will require extensive clinical trials.
Synthesemethoden
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxybenzoyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been found to have anti-angiogenic properties, which may help in the treatment of cancer and other diseases that involve abnormal blood vessel formation.
In addition to its anti-cancer properties, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been studied for its potential use in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which may help in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
Produktname |
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C27H30N2O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H30N2O4/c1-31-24-11-7-6-10-23(24)27(30)29-16-14-28(15-17-29)19-22-12-13-25(32-2)26(18-22)33-20-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI-Schlüssel |
CAFOWMPGJHMVTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)





![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)